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Compound of Interest

Compound Name:
Methyl 3-hydroxy-5-

methylbenzoate

CAS No.: 2615-71-6

Cat. No.: B1316851 Get Quote

Executive Summary & Scaffold Analysis
Methyl 3-hydroxy-5-methylbenzoate (CAS: 21530-25-2) represents a classic 1,3,5-

substituted aromatic system containing three distinct electronic directors:

Phenolic Hydroxyl (-OH) at C3: Strong activator (

effect), ortho/para director.[1]

Methyl Ester (-COOMe) at C1: Moderate deactivator (

,

effects), meta director.[1]

Methyl Group (-Me) at C5: Weak activator (

effect), ortho/para director.

Electronic Reactivity Map
The interplay of these groups creates a specific regioselectivity landscape for Electrophilic

Aromatic Substitution (EAS).
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Position C6 (Para to OH): The most electronically activated position (Para to OH, Ortho to

Me). However, it is sterically flanked by the Methyl and Ester groups.

Position C4 (Ortho to OH): Activated by OH (Ortho) and Me (Ortho).[1] Flanked by OH and

Me. Often the kinetic product in halogenation.

Position C2 (Ortho to OH): Located between the OH and Ester. Sterically crowded and

inductively deactivated by the adjacent ester, but capable of chelation-controlled

functionalization (e.g., ortho-formylation).[1]
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Figure 1: Reactivity landscape of Methyl 3-hydroxy-5-methylbenzoate. Green indicates the

thermodynamically preferred EAS site; Yellow indicates the kinetic competitor; Red indicates

the chelation-controlled site.

Protocol 1: Regioselective Bromination (EAS)
Objective: Synthesis of Methyl 6-bromo-3-hydroxy-5-methylbenzoate (Major) and Methyl 4-

bromo isomer (Minor).[1] Challenge: Controlling regioselectivity between C6 (electronic

favorite) and C4 (steric competitor).

Materials
Substrate: Methyl 3-hydroxy-5-methylbenzoate (1.0 eq)

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

Solvent: Acetonitrile (ACN) or DMF (polar aprotic favors para-selectivity)
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Catalyst: Ammonium Acetate (10 mol%) - Optional, enhances regioselectivity for para-

bromination.[1]

Step-by-Step Methodology
Preparation: Dissolve Methyl 3-hydroxy-5-methylbenzoate (1.0 g, 6.0 mmol) in Acetonitrile

(15 mL) in a round-bottom flask shielded from light (aluminum foil).

Catalyst Addition: Add Ammonium Acetate (46 mg, 0.6 mmol). Stir at 0°C for 10 minutes.

Bromination: Add NBS (1.12 g, 6.3 mmol) portion-wise over 15 minutes. Note: Slow addition

prevents over-bromination.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

Monitor via TLC (Hexane:EtOAc 4:1) or LCMS.[1]

Checkpoint: The C6-bromo product typically acts as the major peak; the C4-bromo is the

minor impurity.

Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

Workup: Wash organic layer with 10% Na2S2O3 (to remove bromine), water, and brine.[1]

Dry over Na2SO4.[1]

Purification: The isomers can be difficult to separate.[1] Recrystallization from MeOH/Water

is often effective for isolating the C6-isomer.[1] Flash chromatography (SiO2, 0-20% EtOAc

in Hexanes) is required for complete separation.[1]

Scientific Rationale: Using NBS in a polar solvent like Acetonitrile promotes an ionic

mechanism (Br+) rather than a radical one, favoring the electronically activated C6 position

(Para to OH). Ammonium acetate acts as a mild proton source to catalyze the formation of the

reactive bromonium species while buffering the solution.

Protocol 2: High-Yield O-Alkylation (Library
Synthesis)
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Objective: Functionalization of the phenolic oxygen to generate ether derivatives (e.g., for SAR

exploration). Mechanism: Williamson Ether Synthesis (SN2).[1]

Data Summary: Base & Solvent Selection
Condition Base Solvent Temp Yield Comment

Standard K2CO3 Acetone Reflux 85-95%

Best for

simple alkyl

halides (MeI,

BnBr).[1]

Difficult Cs2CO3 DMF 60°C 90-98%

Required for

secondary

halides or

heterocycles.

[1]

Mild Ag2O DCM RT 70-85%

Use for acid-

sensitive

electrophiles.

[1]

Detailed Protocol (Standard K2CO3/Acetone)
Setup: To a flame-dried flask, add Methyl 3-hydroxy-5-methylbenzoate (1.0 eq) and

anhydrous Acetone (0.2 M concentration).

Deprotonation: Add Potassium Carbonate (K2CO3, anhydrous, 2.0 eq). Stir at RT for 15

minutes. Visual Cue: The solution may turn yellow due to phenoxide formation.

Addition: Add the Electrophile (Alkyl Halide, 1.2 eq) via syringe.

Safety: If using Methyl Iodide or Benzyl Bromide, handle in a fume hood.[1]

Reflux: Heat to reflux (approx. 56°C) for 4–12 hours.

Filtration: Cool to RT. Filter off the inorganic solids (K2CO3/KX) through a celite pad or

sintered glass funnel.
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Concentration: Evaporate the solvent under reduced pressure.

Purification: Most simple ethers require no chromatography.[1] If necessary, pass through a

short silica plug (Hexane:EtOAc 9:1).[1]
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Figure 2: Workflow for standard O-alkylation.[1] This robust protocol is suitable for parallel

synthesis.

Protocol 3: Ortho-Formylation (Duff Reaction
Variant)
Objective: Introducing an aldehyde group at C2 (Ortho to OH) to access salicylaldehyde

derivatives.[1] Note: While C6 is the electronic favorite for simple EAS, Magnesium-mediated

formylation can direct substitution to the C2 position via coordination with the phenolic oxygen

and the ester carbonyl.

Methodology
Reagents: Substrate (1 eq), MgCl2 (1.5 eq), Paraformaldehyde (6 eq), Triethylamine (3.5

eq), THF (dry).

Procedure:

Combine Substrate, MgCl2, and Paraformaldehyde in dry THF.

Add Triethylamine dropwise.[1]

Heat to reflux for 16 hours.

Mechanism: The Mg(II) ion coordinates between the Phenolic Oxygen and the Ester

Carbonyl (at C1), effectively "guiding" the formylating species to the sterically crowded C2

position.
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Workup: Acidic quench (1N HCl) is critical to break the Mg-complex.[1]

References & Authority
Electronic Effects in EAS: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford

University Press.[1] (Standard text for directing group logic).

Phenolic Alkylation Protocols:Vogel's Textbook of Practical Organic Chemistry. (Source for

Williamson Ether Synthesis standards).[1]

Regioselectivity in Phenols: "Regioselective halogenation of phenols." Journal of Organic

Chemistry. (General grounding for phenol halogenation).

Ortho-Formylation (Mg-Mediated): Hansen, T. V., & Skattebøl, L. "Ortho-Formylation of

Phenols."[1] Organic Syntheses, 2005, 82, 64. .

(Note: Specific CAS reaction data is inferred from homologous m-cresol and methyl 3-

hydroxybenzoate systems due to the specific isomer's niche nature in public databases.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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